1,3-Dimethylphenanthrene

説明

特性

IUPAC Name |

1,3-dimethylphenanthrene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14/c1-11-9-12(2)14-8-7-13-5-3-4-6-15(13)16(14)10-11/h3-10H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJUUQKOWULNFNG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=CC3=CC=CC=C3C2=C1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70168146 |

Source

|

| Record name | Phenanthrene, 1,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70168146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16664-45-2 |

Source

|

| Record name | 1,3-Dimethylphenanthrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16664-45-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenanthrene, 1,3-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016664452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenanthrene, 1,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70168146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide on 1,3-Dimethylphenanthrene: Chemical Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dimethylphenanthrene is a polycyclic aromatic hydrocarbon (PAH) characterized by a phenanthrene (B1679779) backbone with methyl groups at the 1 and 3 positions. As a member of the vast family of PAHs, which are of significant interest due to their diverse biological activities and environmental presence, a thorough understanding of its chemical and physical properties is crucial. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and spectroscopic profile of 1,3-Dimethylphenanthrene. Additionally, it outlines a plausible synthetic route based on established methodologies, discusses its potential biological activities with a focus on the aryl hydrocarbon receptor (AhR) signaling pathway, and touches upon its toxicological profile in the context of related methylated PAHs. While specific experimental data for 1,3-Dimethylphenanthrene is limited in publicly accessible literature, this guide consolidates available information and provides context based on closely related compounds to serve as a valuable resource for researchers in chemistry and drug development.

Chemical Structure and Identification

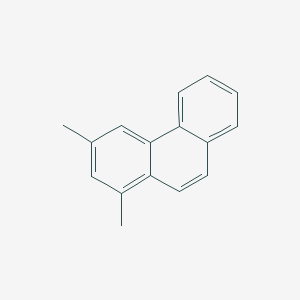

1,3-Dimethylphenanthrene possesses the characteristic three-fused benzene (B151609) ring structure of phenanthrene, with two methyl groups substituting hydrogen atoms at positions 1 and 3.

Molecular Formula: C₁₆H₁₄[1]

Molecular Weight: 206.28 g/mol [1]

CAS Registry Number: 16664-45-2[1]

IUPAC Name: 1,3-Dimethylphenanthrene[1]

InChI Key: UJUUQKOWULNFNG-UHFFFAOYSA-N[1]

SMILES: Cc1cc(C)c2ccc3ccccc3c2c1

Physicochemical Properties

Quantitative data on the physicochemical properties of 1,3-Dimethylphenanthrene are sparse. The following table summarizes available experimental and predicted data. It is important to note that some values are predicted and should be considered as estimates.

| Property | Value | Source |

| Melting Point | 76-77 °C | ChemicalBook |

| Boiling Point | 369.0 ± 12.0 °C | Predicted, ChemicalBook |

| Density | 1.084 ± 0.06 g/cm³ | Predicted, ChemicalBook |

Spectroscopic Data

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of 1,3-Dimethylphenanthrene is expected to show distinct signals for the aromatic protons and the methyl group protons. The chemical shifts (δ) are influenced by the electronic environment of each proton. A predicted spectrum would likely exhibit:

-

Aromatic Protons (δ 7.0-9.0 ppm): A complex pattern of multiplets in the downfield region, characteristic of the fused aromatic ring system. The exact shifts and coupling constants would depend on the specific proton's position relative to the methyl groups and the adjacent rings.

-

Methyl Protons (δ 2.5-3.0 ppm): Two distinct singlets, each integrating to 3H, corresponding to the two methyl groups at positions 1 and 3. The exact chemical shifts would be influenced by their positions on the phenanthrene ring.

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum would provide information on the carbon skeleton. Key predicted features include:

-

Aromatic Carbons (δ 120-140 ppm): A series of signals corresponding to the 14 carbons of the phenanthrene ring system. The chemical shifts would be influenced by the methyl substituents.

-

Methyl Carbons (δ 20-25 ppm): Two signals in the upfield region corresponding to the two methyl carbons.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, 1,3-Dimethylphenanthrene is expected to show a prominent molecular ion peak.

-

Molecular Ion (M⁺): A strong peak at m/z 206, corresponding to the molecular weight of the compound.

-

Fragmentation Pattern: Fragmentation may involve the loss of a methyl group (M-15) leading to a peak at m/z 191, followed by further fragmentation of the aromatic system.

Infrared (IR) Spectroscopy

The IR spectrum would display characteristic absorption bands for the aromatic C-H and C=C bonds, as well as C-H bonds of the methyl groups.

-

Aromatic C-H Stretch: Weak to medium bands in the region of 3000-3100 cm⁻¹.

-

Aliphatic C-H Stretch: Medium to strong bands just below 3000 cm⁻¹ for the methyl groups.

-

Aromatic C=C Stretch: Several bands of variable intensity in the 1450-1600 cm⁻¹ region.

-

C-H Bending: Out-of-plane bending vibrations for the aromatic hydrogens would appear in the 650-900 cm⁻¹ region, which can be diagnostic of the substitution pattern.

Synthesis of 1,3-Dimethylphenanthrene

While a specific detailed protocol for the synthesis of 1,3-Dimethylphenanthrene was not found, established methods for phenanthrene synthesis, such as the Haworth synthesis and the Pschorr cyclization, can be adapted. A plausible approach would be a modified Haworth synthesis starting from a substituted naphthalene.

Proposed Experimental Protocol: Modified Haworth Synthesis

This proposed protocol is based on the general principles of the Haworth synthesis for phenanthrenes.[2][3][4][5][6]

Objective: To synthesize 1,3-Dimethylphenanthrene starting from 1,3-Dimethylnaphthalene (B47081).

Materials:

-

1,3-Dimethylnaphthalene

-

Succinic anhydride (B1165640)

-

Anhydrous aluminum chloride (AlCl₃)

-

Nitrobenzene (solvent)

-

Zinc amalgam (Zn(Hg))

-

Concentrated hydrochloric acid (HCl)

-

Anhydrous hydrogen fluoride (B91410) (HF) or polyphosphoric acid (PPA)

-

Palladium on charcoal (Pd/C) catalyst

-

Appropriate solvents for extraction and purification (e.g., toluene, hexane, ethanol)

Workflow Diagram:

Caption: Proposed Haworth synthesis for 1,3-Dimethylphenanthrene.

Detailed Steps:

-

Friedel-Crafts Acylation:

-

In a reaction vessel, dissolve 1,3-dimethylnaphthalene and succinic anhydride in nitrobenzene.

-

Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride while stirring.

-

After the addition is complete, allow the reaction to proceed at room temperature or with gentle heating until completion (monitored by TLC).

-

Pour the reaction mixture onto ice and hydrochloric acid to decompose the aluminum chloride complex.

-

Separate the organic layer, and extract the product into an aqueous sodium hydroxide (B78521) solution. Acidify the aqueous layer to precipitate the β-(dimethylnaphthoyl)propionic acid. Filter and dry the product.

-

-

First Clemmensen Reduction:

-

Reflux the β-(dimethylnaphthoyl)propionic acid with amalgamated zinc and concentrated hydrochloric acid to reduce the ketone to a methylene (B1212753) group, yielding γ-(dimethylnaphthyl)butyric acid.

-

Extract the product with a suitable solvent, wash, dry, and remove the solvent.

-

-

Intramolecular Cyclization:

-

Treat the γ-(dimethylnaphthyl)butyric acid with a strong acid catalyst such as anhydrous hydrogen fluoride or polyphosphoric acid to effect an intramolecular Friedel-Crafts acylation, forming the cyclic ketone (a tetrahydro-dimethylbenzophenanthrenone).

-

Carefully quench the reaction and extract the product.

-

-

Second Clemmensen Reduction:

-

Reduce the cyclic ketone using another Clemmensen reduction to yield the corresponding octahydro-dimethylbenzophenanthrene.

-

-

Dehydrogenation (Aromatization):

-

Heat the octahydro-dimethylbenzophenanthrene with a palladium on charcoal catalyst to high temperature to effect dehydrogenation and form the fully aromatic 1,3-dimethylphenanthrene.

-

Purify the final product by column chromatography or recrystallization.

-

Biological Activity and Signaling Pathways

Specific studies on the biological activity of 1,3-Dimethylphenanthrene are scarce. However, as a methylated PAH, its activity can be inferred from studies on related compounds. Methylated phenanthrenes have been shown to be more potent activators of the aryl hydrocarbon receptor (AhR) than the parent compound, phenanthrene.[7][8]

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The AhR is a ligand-activated transcription factor that plays a crucial role in mediating the toxic effects of many PAHs.[9][10][11] Activation of the AhR signaling pathway can lead to the induction of cytochrome P450 enzymes (e.g., CYP1A1, CYP1B1), which are involved in the metabolic activation of PAHs to carcinogenic intermediates.

Caption: Canonical Aryl Hydrocarbon Receptor (AhR) signaling pathway.[12][13]

Pathway Description:

-

Ligand Binding: In the cytoplasm, 1,3-Dimethylphenanthrene (the ligand) binds to the inactive AhR, which is part of a complex with chaperone proteins like Hsp90, XAP2, and p23.[12]

-

Nuclear Translocation: Ligand binding induces a conformational change, leading to the translocation of the AhR-ligand complex into the nucleus.[12]

-

Heterodimerization: Inside the nucleus, the chaperone proteins dissociate, and the AhR-ligand complex heterodimerizes with the AhR Nuclear Translocator (ARNT).[13]

-

DNA Binding and Gene Transcription: This active heterodimer binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes.[13] This binding initiates the transcription of genes encoding for metabolic enzymes like CYP1A1 and CYP1B1.

Toxicology and Safety

There is no specific toxicological data available for 1,3-Dimethylphenanthrene. However, the toxicity of PAHs is a significant area of research. Methylated PAHs are often found to have different toxicological profiles compared to their parent compounds.

-

Carcinogenicity: Many PAHs are known or suspected carcinogens. Their carcinogenicity is often linked to their metabolic activation by cytochrome P450 enzymes to diol epoxides, which can form DNA adducts. Given that methylated phenanthrenes can be more potent AhR activators, they may have a higher potential for metabolic activation and subsequent carcinogenicity.

-

Genotoxicity: The ability of PAHs and their metabolites to damage DNA is a key aspect of their toxicity.

-

Developmental and Reproductive Toxicity: Some PAHs have been shown to have adverse effects on development and reproduction.

Due to the lack of specific data, 1,3-Dimethylphenanthrene should be handled with the same precautions as other potentially carcinogenic and toxic PAHs. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Conclusion

1,3-Dimethylphenanthrene is a methylated polycyclic aromatic hydrocarbon for which there is a notable lack of detailed, publicly available experimental data. This guide has provided a consolidation of its known identifiers and physicochemical properties, along with a predictive overview of its spectroscopic characteristics. A plausible synthetic route via a modified Haworth synthesis has been proposed, offering a starting point for its laboratory preparation. The biological activity of 1,3-Dimethylphenanthrene is likely mediated through the aryl hydrocarbon receptor, a pathway common to many PAHs, and its methylated nature may enhance this activity. Further research is necessary to fully elucidate the specific spectroscopic, synthetic, and toxicological profile of this compound to better understand its role in environmental science and drug development.

References

- 1. Phenanthrene, 1,3-dimethyl- [webbook.nist.gov]

- 2. benchchem.com [benchchem.com]

- 3. Phenanthrene synthesis [quimicaorganica.org]

- 4. spcmc.ac.in [spcmc.ac.in]

- 5. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 6. Haworth Phenanthrene Synthesis [drugfuture.com]

- 7. Methylated phenanthrenes are more potent than phenanthrene in a bioassay of human aryl hydrocarbon receptor (AhR) signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Methylated phenanthrenes are more potent than phenanthrene in a bioassay of human aryl hydrocarbon receptor (AhR) signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Signaling network map of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Canonical and non-canonical aryl hydrocarbon receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 1,3-Dimethylphenanthrene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 1,3-dimethylphenanthrene, a polycyclic aromatic hydrocarbon of interest in medicinal chemistry and materials science. The document details established methodologies, including the Haworth synthesis, Pschorr cyclization, photocyclization of stilbenes, and modern cross-coupling techniques. Each section includes detailed experimental protocols where available in the literature, alongside tables summarizing quantitative data to facilitate comparison. Logical relationships and experimental workflows are illustrated using Graphviz diagrams.

Haworth Synthesis

The Haworth synthesis is a classical and versatile method for the construction of polycyclic aromatic systems.[1][2][3][4] The synthesis of 1,3-dimethylphenanthrene via this route would theoretically involve the Friedel-Crafts acylation of a dimethylnaphthalene with succinic anhydride (B1165640), followed by a series of reduction, cyclization, and aromatization steps. While the general five-step process is well-documented for phenanthrene (B1679779) itself, specific literature detailing the synthesis of the 1,3-dimethyl derivative using this method is sparse.[5][6] The general pathway is outlined below.

General Reaction Scheme:

-

Friedel-Crafts Acylation: A suitable dimethylnaphthalene reacts with succinic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form a keto-acid.

-

Clemmensen Reduction: The carbonyl group of the keto-acid is reduced to a methylene (B1212753) group using amalgamated zinc and hydrochloric acid.

-

Intramolecular Cyclization: The resulting butyric acid derivative undergoes ring closure upon treatment with a strong acid (e.g., concentrated H₂SO₄ or polyphosphoric acid) to form a tetrahydrophenanthrone.

-

Second Clemmensen Reduction: The ketone of the tetrahydrophenanthrone is reduced to a methylene group.

-

Aromatization: The resulting tetrahydrophenanthrene is dehydrogenated, typically by heating with a catalyst such as palladium on carbon, to yield the final 1,3-dimethylphenanthrene.

Logical Workflow for Haworth Synthesis:

Pschorr Cyclization

The Pschorr cyclization is an intramolecular radical cyclization reaction that can be employed for the synthesis of phenanthrenes from appropriately substituted stilbene (B7821643) precursors.[1][7] The key step involves the diazotization of an amino group on one of the aromatic rings, followed by a copper-catalyzed radical cyclization to form the phenanthrene core.[6][7][8][9]

General Reaction Scheme:

-

Preparation of the Precursor: Synthesis of a stilbene derivative bearing an amino group on one ring and methyl groups at the desired positions to form 1,3-dimethylphenanthrene upon cyclization.

-

Diazotization: The amino group is converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid).[1]

-

Cyclization: The diazonium salt is then treated with a copper catalyst (e.g., copper powder or a copper(I) salt) to induce the intramolecular cyclization, with the loss of nitrogen gas, to form the dihydrophenanthrene intermediate.[1]

-

Aromatization: The dihydrophenanthrene intermediate is subsequently aromatized to yield 1,3-dimethylphenanthrene.

Signaling Pathway for Pschorr Cyclization:

Photocyclization of Stilbenes

The photocyclization of stilbene derivatives, often referred to as the Mallory reaction, is a powerful photochemical method for the synthesis of phenanthrenes. This reaction proceeds via a 6π-electrocyclization of the cis-stilbene (B147466) isomer upon UV irradiation, followed by oxidation of the resulting dihydrophenanthrene intermediate.

To synthesize 1,3-dimethylphenanthrene, a plausible precursor would be a stilbene with methyl groups at the 3- and 5-positions of one of the phenyl rings.

General Reaction Scheme:

-

Isomerization: The more stable trans-stilbene (B89595) derivative is isomerized to the cis-isomer upon exposure to UV light.

-

Electrocyclization: The cis-isomer undergoes a conrotatory 6π-electrocyclization to form a transient dihydrophenanthrene intermediate.

-

Oxidation: The dihydrophenanthrene is oxidized to the stable aromatic phenanthrene. This step is often facilitated by an oxidizing agent such as iodine or oxygen.

Experimental Workflow for Photocyclization:

Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, offer efficient and highly selective routes to biaryl compounds, which can be precursors to phenanthrenes.[10][11][12][13]

A potential strategy for the synthesis of a 1,3-dimethylphenanthrene precursor would involve the Suzuki-Miyaura coupling of an appropriately substituted aryl boronic acid or ester with an aryl halide. Subsequent intramolecular cyclization would then yield the phenanthrene core.

General Suzuki-Miyaura Coupling Protocol:

A general procedure for a Suzuki-Miyaura coupling reaction is as follows:

-

Reaction Setup: In an inert atmosphere, a reaction flask is charged with the aryl halide (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 eq.).

-

Solvent Addition: A degassed solvent system (e.g., toluene, dioxane, or DMF, often with water) is added.

-

Reaction: The mixture is heated (typically 80-120 °C) and stirred until the reaction is complete, as monitored by TLC or GC-MS.

-

Work-up and Purification: The reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.

Logical Relationship in Suzuki-Miyaura Coupling:

Quantitative Data Summary

| Synthesis Pathway | Key Reagents | Typical Yield (%) | Reference |

| Haworth Synthesis | Naphthalene, Succinic Anhydride, AlCl₃, Zn(Hg)/HCl, Pd/C | Moderate to Good | [5][6] |

| Pschorr Cyclization | 2-Aminostilbene derivative, NaNO₂, H⁺, Cu catalyst | Often low to moderate | [1][7] |

| Photocyclization | Stilbene, I₂, UV light | Good to Excellent | [2] |

| Suzuki-Miyaura Coupling | Aryl Halide, Arylboronic Acid, Pd catalyst, Base | Good to Excellent | [10][11] |

Conclusion

This technical guide has outlined the principal synthetic strategies for accessing the 1,3-dimethylphenanthrene core structure. While the Haworth synthesis and Pschorr cyclization represent classical approaches, modern methods like photocyclization and palladium-catalyzed cross-coupling reactions often provide higher yields and greater functional group tolerance. The provided diagrams and general protocols serve as a foundation for researchers to design and execute the synthesis of 1,3-dimethylphenanthrene and its derivatives for applications in drug discovery and materials science. Further research is warranted to develop and optimize specific protocols for the synthesis of 1,3-dimethylphenanthrene and to fully characterize its properties.

References

- 1. Pschorr cyclization - Wikipedia [en.wikipedia.org]

- 2. Phenanthrene synthesis [quimicaorganica.org]

- 3. scribd.com [scribd.com]

- 4. Write down the different steps involved in Haworth synthesis of(a) Anthra.. [askfilo.com]

- 5. spcmc.ac.in [spcmc.ac.in]

- 6. Soluble Catalysts for Improved Pschorr Cyclizations [organic-chemistry.org]

- 7. Pschorr Synthesis (Chapter 94) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 8. researchgate.net [researchgate.net]

- 9. thieme.de [thieme.de]

- 10. odp.library.tamu.edu [odp.library.tamu.edu]

- 11. m.youtube.com [m.youtube.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. wwjmrd.com [wwjmrd.com]

Natural occurrence of 1,3-Dimethylphenanthrene in geological samples

An In-depth Technical Guide to the Natural Occurrence and Geochemical Significance of 1,3-Dimethylphenanthrene in Geological Samples

Introduction

1,3-Dimethylphenanthrene is a member of the polycyclic aromatic hydrocarbon (PAH) family, a diverse group of organic compounds composed of fused aromatic rings. As an alkylated phenanthrene (B1679779), it is a naturally occurring component in various geological settings, arising from the thermal alteration of organic matter over geological time. Found in crude oils, petroleum source rocks, and recent sediments, 1,3-dimethylphenanthrene and its isomers serve as critical molecular fossils, or biomarkers.[1] These biomarkers provide invaluable insights into the origin of the organic matter, the depositional environment, and, most importantly, the thermal maturity that the host rock or petroleum has undergone.

This technical guide provides a comprehensive overview of the natural occurrence of 1,3-dimethylphenanthrene in geological samples. It details its significance as a geochemical indicator, summarizes quantitative data on its distribution, presents detailed experimental protocols for its analysis, and illustrates key concepts through diagrams. The content is intended for researchers, geochemists, and professionals in the fields of petroleum exploration and drug development who utilize complex organic molecules to interpret geological processes or identify novel chemical structures.

Geochemical Significance of Alkylated Phenanthrenes

The utility of 1,3-dimethylphenanthrene in geochemical studies stems from the behavior of the broader family of alkylated phenanthrenes during catagenesis—the thermal cracking of kerogen into petroleum. During the early stages of maturation, the distribution of phenanthrene isomers is kinetically controlled, reflecting the structure of the original biological precursor molecules. As thermal stress increases with burial depth and temperature, the isomer distribution shifts towards a thermodynamically more stable equilibrium.[2]

The relative stability of different isomers is not equal. For instance, methylphenanthrenes with methyl groups at β-positions (2- and 3-MP) are more stable than those at α-positions (1- and 9-MP).[2] This principle extends to dimethylphenanthrenes (DMPs). With increasing maturity, the concentration of more stable DMP isomers increases relative to the less stable ones through isomerization and transmethylation reactions.[2]

Consequently, ratios of specific DMP isomers can be calibrated against other maturity indicators, such as vitrinite reflectance (%Ro), to create reliable molecular maturity parameters. The Dimethylphenanthrene Ratio (DMPR) is one such parameter used to assess the maturity of source rocks and oils, particularly in the mature to over-mature stages where other biomarkers may have been destroyed.[3][4]

Natural Occurrence and Quantitative Data

1,3-Dimethylphenanthrene is found alongside other DMP isomers in a variety of geological matrices. Its absolute concentration is rarely reported; instead, its abundance relative to other isomers is used to calculate maturity-dependent ratios. Phenanthrenes are typically a major component of the aromatic hydrocarbon fraction in petroleum and rock extracts.[4]

The following table summarizes the occurrence of dimethylphenanthrenes in different geological contexts and highlights key findings regarding their distribution.

| Geological Sample Type | Location/Formation | Key Findings on Dimethylphenanthrene (DMP) Distribution | Reference |

| Lacustrine Sediments | Lower Cretaceous Jiufotang Formation, Chaoyang Basin (NE China) | Aromatic fractions contain phenanthrene and its alkyl derivatives. In these samples, 1,7-DMP was the dominant dimethylphenanthrene isomer. | [5] |

| Crude Oils and Source Rocks | General | The 2,7-/1,8-dimethylphenanthrene ratio is among several alkylphenanthrene-related parameters that have a wide application range for evaluating the maturity of lacustrine source rocks. | [4] |

| Crude Oils | General | Examples of DMP isomers found in petroleum include 1,3- and 2,10-dimethylphenanthrene. Their distribution is used for source input delineation and grouping oil families. | [1] |

| Sunken Oils with Sediment | Bohai Sea | In sunken oils, phenanthrene and its alkylated homologs are major constituents of the total PAH content. | [6] |

Experimental Protocols

The accurate analysis of 1,3-dimethylphenanthrene and its isomers in complex geological matrices requires a multi-step analytical procedure involving extraction, fractionation, and instrumental analysis. The following protocol is a synthesized methodology based on standard practices in organic geochemistry.

Sample Preparation and Extraction

-

Sample Preparation : Solid samples (source rock, sediment) are cleaned of external contaminants, dried, and pulverized to a fine powder (e.g., 100-200 mesh) to increase the surface area for extraction.

-

Soxhlet Extraction :

-

Place approximately 20-100 g of the powdered sample into a pre-cleaned cellulose (B213188) thimble.

-

Add a suite of internal standards (e.g., deuterated PAHs) to the sample for quantification.

-

Extract the sample in a Soxhlet apparatus for 24-72 hours using an azeotropic mixture of dichloromethane (B109758) (DCM) and methanol (B129727) (93:7 v/v).

-

After extraction, the solvent is reduced in volume using a rotary evaporator. The extracted organic matter (bitumen) is then treated to remove elemental sulfur, typically by passing it through activated copper filings.

-

Fractionation and Cleanup

The total bitumen extract is separated into saturate, aromatic, and polar fractions using column chromatography or solid-phase extraction (SPE) to isolate the aromatic compounds and remove interfering substances.[5]

-

Column Chromatography Setup :

-

Pack a glass column with activated silica (B1680970) gel or alumina.

-

Dissolve the bitumen in a minimal volume of a non-polar solvent like n-hexane and load it onto the column.

-

-

Elution :

-

Elute the saturate fraction with a non-polar solvent (e.g., n-hexane).

-

Elute the aromatic fraction , containing 1,3-dimethylphenanthrene, with a solvent of intermediate polarity (e.g., a mixture of n-hexane and DCM, 4:1 v/v).[5]

-

Elute the polar fraction (resins and asphaltenes) with a polar solvent mixture (e.g., DCM and methanol).

-

-

Concentration : The collected aromatic fraction is carefully concentrated under a gentle stream of nitrogen to a final volume of approximately 1 mL.

Instrumental Analysis: GC-MS

The identification and quantification of 1,3-dimethylphenanthrene are performed using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).[7][8]

-

GC System and Conditions :

-

Gas Chromatograph : Agilent 8890 GC or equivalent.[8]

-

Column : A non-polar or semi-polar capillary column, such as an Agilent HP-5MS (60 m x 0.25 mm ID, 0.25 µm film thickness) or Restek Rxi-SVOCms, is suitable for separating PAH isomers.[7][9]

-

Injection : 1-2 µL of the aromatic fraction is injected in splitless mode to maximize sensitivity.[7][8]

-

Carrier Gas : Helium at a constant linear velocity (e.g., 43.7 cm/sec).[10]

-

Oven Temperature Program : A typical program starts at a low temperature (e.g., 90°C, hold for 2 min), ramps at a controlled rate (e.g., 5°C/min) to a final temperature (e.g., 320°C), and holds for an extended period (e.g., 12 min) to elute high-boiling point compounds.[10]

-

-

MS System and Conditions :

-

Mass Spectrometer : Agilent 5977 Series MSD, Shimadzu GCMS-QP2010 Ultra, or equivalent.[8][10]

-

Ionization Mode : Electron Impact (EI) at 70 eV.[7]

-

MS Temperatures : Ion source at 230°C, transfer line at 300-320°C.[8][10]

-

Acquisition Mode : Data can be acquired in full-scan mode (e.g., m/z 50-550) for compound identification or in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantification.[7][9] For DMPs, the molecular ion (m/z 206) is monitored.

-

-

Quantification : The concentration of 1,3-dimethylphenanthrene is determined by integrating the area of its chromatographic peak and comparing it to the area of a co-eluting internal standard with a known concentration.

Visualizations

The following diagrams illustrate the analytical workflow for dimethylphenanthrene analysis and the conceptual geochemical pathway of its formation.

Caption: Analytical workflow for the analysis of 1,3-Dimethylphenanthrene.

Caption: Geochemical pathway for the formation of DMP isomers.

References

- 1. nationalacademies.org [nationalacademies.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. research-management.mq.edu.au [research-management.mq.edu.au]

- 6. mdpi.com [mdpi.com]

- 7. tdi-bi.com [tdi-bi.com]

- 8. agilent.com [agilent.com]

- 9. Optimized Polycyclic Aromatic Hydrocarbon (PAH) Analysis by GC-MS [restek.com]

- 10. shimadzu.com [shimadzu.com]

Spectroscopic Profile of 1,3-Dimethylphenanthrene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,3-Dimethylphenanthrene, a polycyclic aromatic hydrocarbon (PAH). Due to the limited availability of direct experimental spectra for this specific compound, this document presents a combination of predicted spectroscopic data for 1,3-Dimethylphenanthrene and experimental data for the parent compound, phenanthrene, and a related isomer, 3,6-dimethylphenanthrene, for comparative analysis. This guide is intended to serve as a valuable resource for the identification, characterization, and analysis of 1,3-Dimethylphenanthrene in a research and development setting.

Predicted Spectroscopic Data for 1,3-Dimethylphenanthrene

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) data for 1,3-Dimethylphenanthrene. These predictions are based on computational chemistry methods and provide valuable insights into the expected spectral characteristics of the molecule.

Table 1: Predicted ¹H NMR Chemical Shifts for 1,3-Dimethylphenanthrene

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 (CH₃) | ~2.6 | s | - |

| H-3 (CH₃) | ~2.5 | s | - |

| Aromatic H | 7.5 - 8.7 | m | - |

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Chemical Shifts for 1,3-Dimethylphenanthrene

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 (CH₃) | ~21 |

| C-3 (CH₃) | ~20 |

| Aromatic C | 123 - 135 |

| Quaternary C | 130 - 140 |

Note: The number of unique signals will depend on the symmetry of the molecule. Due to the substitution pattern, all 16 carbons are expected to be chemically non-equivalent.

Table 3: Predicted IR Absorption Bands for 1,3-Dimethylphenanthrene

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3100 - 3000 | Aromatic C-H Stretch | Medium |

| 2975 - 2850 | Aliphatic C-H Stretch (CH₃) | Medium-Strong |

| 1620 - 1580 | Aromatic C=C Stretch | Medium |

| 1520 - 1450 | Aromatic C=C Stretch | Medium |

| 890 - 850 | C-H Out-of-plane Bend (isolated H) | Strong |

| 830 - 750 | C-H Out-of-plane Bend (adjacent H's) | Strong |

Note: The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of bands unique to the molecule.

Table 4: Predicted UV-Vis Absorption Maxima for 1,3-Dimethylphenanthrene in Cyclohexane

| Band | Predicted λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition |

| α-band | ~350 | Low | π → π |

| p-band | ~300 | High | π → π |

| β-band | ~250 | Very High | π → π* |

Note: The exact positions and intensities of the absorption bands can be influenced by the solvent.

Comparative Experimental Spectroscopic Data

For contextual understanding and as a reference for experimental validation, the following tables present experimental data for the parent compound, phenanthrene, and the related isomer, 3,6-dimethylphenanthrene.

Table 5: Experimental ¹H and ¹³C NMR Data for Phenanthrene and 3,6-Dimethylphenanthrene

| Compound | Nucleus | Chemical Shifts (ppm) |

| Phenanthrene | ¹H | 7.61 (t, 2H), 7.69 (d, 2H), 7.91 (d, 2H), 8.71 (d, 2H), 7.96 (s, 2H) |

| ¹³C | 122.8, 126.8, 126.9, 128.8, 130.3, 132.1 | |

| 3,6-Dimethylphenanthrene | ¹H | 2.61 (s, 6H, CH₃), 7.40 (d, 2H), 7.62 (s, 2H), 7.75 (d, 2H), 8.45 (s, 2H) |

| ¹³C | 21.8 (CH₃), 123.4, 126.3, 126.9, 128.9, 129.8, 131.2, 136.1 |

Note: Data for 3,6-Dimethylphenanthrene is sourced from ChemicalBook.

Table 6: Experimental IR and UV-Vis Data for Phenanthrene

| Spectroscopy | Characteristic Peaks/Bands |

| IR (KBr pellet) | 3060 (Aromatic C-H Stretch), 1600, 1490, 1450 (Aromatic C=C Stretch), 870, 810, 735 (C-H Out-of-plane Bend) cm⁻¹ |

| UV-Vis (in Cyclohexane) | λmax (nm): 251, 274, 282, 294, 312, 328, 338, 346 |

Note: Phenanthrene IR and UV-Vis data is widely available in spectral databases such as the NIST WebBook.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for polycyclic aromatic hydrocarbons like 1,3-Dimethylphenanthrene. These should be adapted based on the specific instrumentation and laboratory conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

-

Instrumentation : A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for better resolution of aromatic signals.

-

¹H NMR Acquisition : Acquire the proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 0-12 ppm and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition : Acquire the carbon spectrum using proton decoupling to simplify the spectrum to single lines for each unique carbon. A larger number of scans is required compared to ¹H NMR due to the low natural abundance of ¹³C. The spectral width is typically 0-220 ppm.

-

Data Processing : Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to TMS.

Infrared (IR) Spectroscopy

-

Sample Preparation :

-

Solid (KBr Pellet) : Grind a small amount of the solid sample (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg). Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Solution : Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄, CS₂).

-

-

Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is typically used.

-

Data Acquisition : Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the KBr pellet or the solvent should be recorded and subtracted from the sample spectrum.

-

Data Analysis : Identify the characteristic absorption bands corresponding to different functional groups and vibrational modes.

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Sample Preparation : Prepare a stock solution of the sample in a UV-grade solvent (e.g., cyclohexane, ethanol, acetonitrile). From the stock solution, prepare a series of dilutions to obtain concentrations that result in absorbance values within the linear range of the instrument (typically 0.1 - 1.0).

-

Instrumentation : A dual-beam UV-Vis spectrophotometer is used.

-

Data Acquisition : Record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm). Use a cuvette containing the pure solvent as a reference.

-

Data Analysis : Identify the wavelengths of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a synthesized or isolated sample of 1,3-Dimethylphenanthrene.

Physical properties of 1,3-Dimethylphenanthrene: melting point, boiling point

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of 1,3-Dimethylphenanthrene, a polycyclic aromatic hydrocarbon (PAH). The focus is on its melting and boiling points, critical parameters for its application in research and development.

Core Physical Constants

The key physical properties of 1,3-Dimethylphenanthrene are summarized in the table below. These values are essential for understanding the compound's physical state under various temperature conditions, which is crucial for handling, purification, and use in experimental settings.

| Physical Property | Value |

| Melting Point | 76 °C |

| Boiling Point | 369 °C (at 760 mmHg)[1] |

Experimental Determination of Physical Properties

The accurate determination of melting and boiling points is fundamental to characterizing a chemical compound. While the specific experimental records for 1,3-Dimethylphenanthrene are not publicly detailed, the following methodologies represent standard practices for polycyclic aromatic hydrocarbons.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a crystalline solid like 1,3-Dimethylphenanthrene, this is typically a sharp, well-defined temperature range.

General Experimental Protocol: Capillary Method

A common and reliable method for determining the melting point is the capillary method using a melting point apparatus.

-

Sample Preparation: A small amount of finely powdered, dry 1,3-Dimethylphenanthrene is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a calibrated thermometer or temperature sensor.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid particle melts (the clear point) are recorded. The melting point is reported as this range.

A sharp melting point range (typically less than 1 °C) is indicative of a pure compound.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.

General Experimental Protocol: Thiele Tube Method

For small quantities of a high-boiling-point compound like 1,3-Dimethylphenanthrene, the Thiele tube method is often employed.

-

Sample Preparation: A small amount of 1,3-Dimethylphenanthrene is placed in a small test tube (fusion tube).

-

Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed within the fusion tube containing the sample.

-

Apparatus Setup: The fusion tube assembly is attached to a thermometer and immersed in a Thiele tube containing a high-boiling-point liquid (e.g., mineral oil or silicone oil). The Thiele tube is designed to ensure uniform heating of the sample.

-

Heating: The Thiele tube is gently heated, and the temperature is monitored.

-

Observation: As the boiling point is approached, a steady stream of bubbles will emerge from the open end of the inverted capillary tube. The heating is then discontinued. The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.

Logical Workflow for Physical Property Determination

The process of determining the physical properties of a compound like 1,3-Dimethylphenanthrene follows a logical progression from sample acquisition to data analysis and reporting.

References

Toxicological Profile of 1,3-Dimethylphenanthrene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct toxicological data is publicly available for 1,3-Dimethylphenanthrene. This guide synthesizes information from studies on the parent compound, phenanthrene (B1679779), and other methylated polycyclic aromatic hydrocarbons (PAHs) to provide a comprehensive overview of its expected toxicological profile. All information should be considered in the context of general PAH toxicology, and specific experimental validation for 1,3-Dimethylphenanthrene is warranted.

Executive Summary

1,3-Dimethylphenanthrene is a member of the polycyclic aromatic hydrocarbon (PAH) class of compounds. While specific toxicological data for this isomer is scarce, its structural similarity to phenanthrene and other methylated PAHs suggests a profile characterized by metabolic activation to reactive intermediates, potential genotoxicity, and activity towards the aryl hydrocarbon receptor (AhR). This document provides a detailed examination of the anticipated toxicological properties of 1,3-Dimethylphenanthrene, drawing upon existing knowledge of related compounds to inform researchers and professionals in drug development and environmental health.

Physicochemical Properties

A summary of the key physicochemical properties of 1,3-Dimethylphenanthrene is presented in Table 1. These properties influence its environmental fate, bioavailability, and metabolic disposition.

| Property | Value | Source |

| Chemical Formula | C₁₆H₁₄ | NIST |

| Molecular Weight | 206.28 g/mol | NIST |

| CAS Number | 16664-45-2 | NIST |

| Appearance | Solid (expected) | General PAH properties |

| Water Solubility | Low (expected) | General PAH properties |

| LogP (Octanol/Water Partition Coefficient) | High (expected) | General PAH properties |

Caption: Table 1: Physicochemical Properties of 1,3-Dimethylphenanthrene.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

3.1 Absorption Based on the lipophilic nature of PAHs, 1,3-Dimethylphenanthrene is expected to be readily absorbed through oral, dermal, and inhalation routes of exposure.

3.2 Distribution Following absorption, 1,3-Dimethylphenanthrene is likely to distribute to lipid-rich tissues, a common characteristic of PAHs.

3.3 Metabolism The metabolism of 1,3-Dimethylphenanthrene is anticipated to proceed through pathways similar to those established for phenanthrene and other methylated PAHs. This primarily involves oxidation by cytochrome P450 (CYP) enzymes, particularly CYP1A1 and CYP1B1, which are inducible by PAHs themselves through the Aryl Hydrocarbon Receptor (AhR) signaling pathway.

The metabolic activation likely involves:

-

Ring Oxidation: Formation of epoxides, dihydrodiols, and phenols on the aromatic rings.

-

Side-Chain Oxidation: Hydroxylation of the methyl groups.

The formation of dihydrodiol epoxides is a critical activation step, as these electrophilic metabolites can covalently bind to cellular macromolecules, including DNA, leading to genotoxicity.

Caption: Figure 1: Proposed metabolic pathway of 1,3-Dimethylphenanthrene.

3.4 Excretion Metabolites of 1,3-Dimethylphenanthrene, particularly the water-soluble conjugates formed during Phase II metabolism (glucuronides and sulfates), are expected to be excreted primarily in the urine and feces.

Toxicological Endpoints

4.1 Acute Toxicity No specific LD50 (median lethal dose) or LC50 (median lethal concentration) values for 1,3-Dimethylphenanthrene have been identified in the public literature. General toxicity information for phenanthrene suggests low acute toxicity.

| Endpoint | Value | Species | Route | Source |

| LD50 (Oral) | Data Not Available | - | - | - |

| LD50 (Dermal) | Data Not Available | - | - | - |

| LC50 (Inhalation) | Data Not Available | - | - | - |

Caption: Table 2: Acute Toxicity Data for 1,3-Dimethylphenanthrene.

4.2 Subchronic and Chronic Toxicity No specific subchronic or chronic toxicity studies for 1,3-Dimethylphenanthrene were found. Long-term exposure to some PAHs is associated with a range of systemic effects, including impacts on the liver, immune system, and reproductive system.

| Study Type | NOAEL/LOAEL | Species | Route | Effects | Source |

| Subchronic | Data Not Available | - | - | - | - |

| Chronic | Data Not Available | - | - | - | - |

Caption: Table 3: Subchronic and Chronic Toxicity Data for 1,3-Dimethylphenanthrene.

4.3 Genotoxicity While direct genotoxicity data for 1,3-Dimethylphenanthrene is unavailable, its potential to be metabolized to dihydrodiol epoxides suggests a risk of genotoxicity. Methylated PAHs have been shown to be mutagenic in some instances. Standard assays to evaluate genotoxicity include the Ames test and the in vitro micronucleus assay.

| Assay | Result | Metabolic Activation | Source |

| Ames Test | Data Not Available | - | - |

| In Vitro Micronucleus | Data Not Available | - | - |

| In Vivo Genotoxicity | Data Not Available | - | - |

Caption: Table 4: Genotoxicity Data for 1,3-Dimethylphenanthrene.

4.4 Carcinogenicity There are no carcinogenicity bioassays specifically for 1,3-Dimethylphenanthrene. The International Agency for Research on Cancer (IARC) has not classified 1,3-Dimethylphenanthrene. Phenanthrene itself is classified in Group 3, "not classifiable as to its carcinogenicity to humans". However, some methylated PAHs have demonstrated carcinogenic potential in animal studies.

| Species | Route | Tumor Type | Classification | Source |

| - | - | - | Not Classified | IARC |

Caption: Table 5: Carcinogenicity Data for 1,3-Dimethylphenanthrene.

Mechanistic Toxicology

5.1 Aryl Hydrocarbon Receptor (AhR) Activation A primary mechanism of toxicity for many PAHs is through the activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. Studies have shown that methylated phenanthrenes can be more potent activators of the human AhR than the parent compound, phenanthrene. AhR activation leads to the induction of CYP1A1 and CYP1B1, enzymes involved in the metabolic activation of PAHs.

Caption: Figure 2: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.

5.2 DNA Adduct Formation The formation of covalent adducts between reactive PAH metabolites and DNA is a key initiating event in chemical carcinogenesis. The measurement of DNA adducts serves as a biomarker of exposure and potential cancer risk.

Experimental Protocols

Detailed experimental protocols for assessing the toxicity of a compound like 1,3-Dimethylphenanthrene are outlined in established guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD).

6.1 Ames Test (Bacterial Reverse Mutation Assay) This test assesses the ability of a chemical to induce mutations in strains of Salmonella typhimurium and Escherichia coli.

An In-depth Technical Guide to the Environmental Fate and Transport of 1,3-Dimethylphenanthrene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and transport of 1,3-Dimethylphenanthrene, a member of the polycyclic aromatic hydrocarbon (PAH) class of compounds. Due to the limited availability of specific experimental data for 1,3-Dimethylphenanthrene, this guide incorporates data from its parent compound, phenanthrene (B1679779), and other alkylated PAHs to provide a thorough assessment based on current scientific understanding. All quantitative data are presented in structured tables for comparative analysis, and detailed experimental protocols for key environmental fate studies are provided.

Core Physical and Chemical Properties

The environmental behavior of a chemical is fundamentally governed by its physical and chemical properties. These parameters influence its partitioning between air, water, soil, and biota, as well as its persistence in the environment. Quantitative data for 1,3-Dimethylphenanthrene and its parent compound, phenanthrene, are summarized below. It is important to note that specific experimental data for 1,3-Dimethylphenanthrene are scarce in publicly available literature.

Table 1: Physical and Chemical Properties of 1,3-Dimethylphenanthrene and Phenanthrene

| Property | 1,3-Dimethylphenanthrene | Phenanthrene |

| CAS Number | 16664-45-2[1] | 85-01-8 |

| Molecular Formula | C₁₆H₁₄[1] | C₁₄H₁₀ |

| Molecular Weight | 206.28 g/mol [1] | 178.23 g/mol [2] |

| Water Solubility | Data not available | 1.10 mg/L at 25°C[2] |

| Vapor Pressure | Data not available | 1.2 x 10⁻⁴ mmHg at 25°C |

| Henry's Law Constant | Data not available | 2.69 x 10⁻⁵ atm·m³/mol at 25°C |

| Log Kₒw (Octanol-Water Partition Coefficient) | Data not available | 4.46 |

| Kₒc (Soil Organic Carbon-Water (B12546825) Partitioning Coefficient) | Data not available | 1.8 x 10⁴ L/kg |

Note: The absence of specific experimental data for 1,3-Dimethylphenanthrene highlights a significant data gap for this particular PAH.

Environmental Fate and Transport

The fate of 1,3-Dimethylphenanthrene in the environment is determined by a combination of transport and transformation processes. These include volatilization, sorption to soil and sediment, and degradation through biotic and abiotic pathways.

Transport

Volatilization: The tendency of a chemical to move from water or soil to the air is governed by its Henry's Law constant and vapor pressure. While specific data for 1,3-Dimethylphenanthrene is unavailable, its larger molecular weight compared to phenanthrene suggests it will have a lower vapor pressure and thus a lower tendency to volatilize.

Sorption: Hydrophobic compounds like PAHs tend to sorb to organic matter in soil and sediment. This process is quantified by the soil organic carbon-water partitioning coefficient (Kₒc). The lack of a Kₒc value for 1,3-Dimethylphenanthrene is a critical data gap in predicting its mobility in soil and aquatic systems. It is expected to have a high Kₒc value, indicating low mobility.

Degradation

Biodegradation: Microbial degradation is a primary mechanism for the removal of PAHs from the environment. The rate of biodegradation is influenced by factors such as the complexity of the PAH structure, the presence of alkyl groups, and environmental conditions. Generally, alkylated PAHs may be more resistant to microbial attack than their parent compounds. The half-life of a compound is the time it takes for its concentration to be reduced by half.

Table 2: Environmental Half-Life Data

| Medium | 1,3-Dimethylphenanthrene | Phenanthrene |

| Soil | Data not available | 16 - 122 days |

| Water | Data not available | 4 - 180 days |

| Air | Data not available | ~4.8 hours (estimated, reaction with hydroxyl radicals) |

Note: Half-life values are highly dependent on specific environmental conditions such as temperature, pH, and microbial populations.

Photodegradation: In the atmosphere, PAHs can be degraded by reacting with hydroxyl radicals. The estimated atmospheric half-life of phenanthrene is short, suggesting that this is a significant degradation pathway for PAHs that partition to the air.

Microbial Degradation Pathway of Phenanthrene (as a Proxy for 1,3-Dimethylphenanthrene)

Due to the lack of specific information on the biodegradation pathway of 1,3-Dimethylphenanthrene, the well-studied pathway of its parent compound, phenanthrene, is presented as a proxy. The presence of methyl groups on the aromatic rings of 1,3-Dimethylphenanthrene may influence the specific enzymes and intermediates involved in its degradation.

Caption: Microbial degradation pathway of phenanthrene, a proxy for 1,3-Dimethylphenanthrene.

Experimental Protocols

Detailed and standardized protocols are essential for generating reliable data on the environmental fate and transport of chemicals. The following sections outline key experimental methodologies based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).

Determination of Water Solubility (OECD Guideline 105)

Principle: The flask method is a common and straightforward approach to determine the water solubility of a substance.

Protocol:

-

Preparation: Add an excess amount of 1,3-Dimethylphenanthrene to a flask containing purified water (e.g., deionized or distilled).

-

Equilibration: Seal the flask and agitate it at a constant temperature (e.g., 25°C) for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary test should be conducted to determine the time required to reach equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the mixture to stand at the same constant temperature to allow for phase separation. Centrifugation at the same temperature may be necessary for finely dispersed solids.

-

Sampling: Carefully withdraw an aliquot of the aqueous phase, ensuring no undissolved particles are included.

-

Analysis: Determine the concentration of 1,3-Dimethylphenanthrene in the aqueous sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Replicates: Perform at least three replicate determinations.

Determination of Vapor Pressure (OECD Guideline 104)

Principle: The gas saturation method is suitable for substances with low vapor pressures.

Protocol:

-

Apparatus: A stream of inert gas (e.g., nitrogen or argon) is passed at a known flow rate through or over the test substance. The substance is loaded onto a suitable support (e.g., glass beads or a solid support column).

-

Saturation: The gas stream becomes saturated with the vapor of 1,3-Dimethylphenanthrene. The saturation column and all connections are maintained at a constant, known temperature.

-

Trapping: The vapor is then trapped from the gas stream using a suitable sorbent trap (e.g., Tenax® or a cold trap).

-

Quantification: The amount of trapped 1,3-Dimethylphenanthrene is quantified using an appropriate analytical technique (e.g., thermal desorption followed by GC-MS).

-

Calculation: The vapor pressure is calculated from the mass of the substance transported by a known volume of gas.

-

Temperature Dependence: The experiment should be repeated at several temperatures to determine the temperature dependence of the vapor pressure.

Determination of the Partition Coefficient (n-octanol/water) (OECD Guideline 107)

Principle: The shake-flask method involves partitioning the test substance between n-octanol and water and then measuring its concentration in both phases.

Protocol:

-

Preparation: Prepare mutually saturated n-octanol and water. Add a stock solution of 1,3-Dimethylphenanthrene in n-octanol to a vessel containing a known volume of water. The initial concentration should be such that it can be accurately measured in both phases.

-

Equilibration: Shake the vessel at a constant temperature until equilibrium is reached (a preliminary test is recommended to determine the equilibration time).

-

Phase Separation: Centrifuge the vessel to ensure complete separation of the two phases.

-

Sampling and Analysis: Carefully sample both the n-octanol and water phases and determine the concentration of 1,3-Dimethylphenanthrene in each using a suitable analytical method (e.g., HPLC or GC-MS).

-

Calculation: The partition coefficient (Kₒw) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

Replicates: Conduct the experiment with at least three different starting concentrations.

Determination of Soil Organic Carbon-Water Partitioning Coefficient (Kₒc) (Based on OECD Guideline 106)

Principle: The batch equilibrium method is used to determine the adsorption of a chemical to soil. The Kₒc is then calculated from the adsorption coefficient (Kd) and the organic carbon content of the soil.

Protocol:

-

Soil Selection and Characterization: Select and characterize at least three different soil types with varying organic carbon content, pH, and texture.

-

Test Solution Preparation: Prepare aqueous solutions of 1,3-Dimethylphenanthrene of known concentrations in a 0.01 M CaCl₂ solution (to maintain a constant ionic strength).

-

Adsorption: Add a known mass of soil to a series of centrifuge tubes and add a known volume of the test solution. Seal the tubes and shake them at a constant temperature until equilibrium is reached (determined in a preliminary kinetics study).

-

Equilibration and Separation: After equilibration, centrifuge the tubes to separate the soil from the aqueous phase.

-

Analysis: Determine the concentration of 1,3-Dimethylphenanthrene in the supernatant. The amount adsorbed to the soil is calculated by the difference between the initial and final aqueous concentrations.

-

Calculation of Kd and Kₒc: The adsorption coefficient (Kd) is calculated as the ratio of the concentration of the substance in the soil to the concentration in the water at equilibrium. The Kₒc is then calculated by dividing Kd by the fraction of organic carbon in the soil (fₒc).

-

Desorption (Optional): To assess the reversibility of sorption, the supernatant can be replaced with a fresh solution of 0.01 M CaCl₂ and the process repeated.

Aerobic Soil Metabolism (US EPA OPPTS 835.4100 / OECD Guideline 307)

Principle: The rate and pathway of aerobic degradation of a test substance in soil are determined under controlled laboratory conditions.

Protocol:

-

Soil and Test Substance: Use fresh, sieved soil with a known microbial activity. ¹⁴C-labeled 1,3-Dimethylphenanthrene is typically used to facilitate the tracing of its fate and the creation of a mass balance.

-

Test System: Incubate the treated soil in the dark at a constant temperature and moisture content in flow-through systems that allow for the trapping of CO₂ and volatile organic compounds.

-

Application: Apply the test substance to the soil at a concentration relevant to expected environmental concentrations.

-

Incubation and Sampling: At various time intervals, sacrifice replicate soil samples for analysis.

-

Extraction and Analysis: Extract the soil samples with appropriate solvents to separate the parent compound and its transformation products. Analyze the extracts using techniques like HPLC with radiometric detection and/or GC-MS to identify and quantify the parent compound and metabolites.

-

Mineralization and Volatilization: Quantify the amount of ¹⁴CO₂ and volatile organics trapped to determine the extent of mineralization and volatilization.

-

Bound Residues: Determine the amount of non-extractable (bound) radioactivity remaining in the soil.

-

Data Analysis: Calculate the dissipation half-life (DT₅₀) of 1,3-Dimethylphenanthrene and the formation and decline kinetics of its major transformation products.

Experimental Workflow for Environmental Fate Assessment

A systematic workflow is crucial for a comprehensive assessment of the environmental fate of a chemical.

Caption: General experimental workflow for assessing the environmental fate of a chemical.

Conclusion

This technical guide has synthesized the available information on the environmental fate and transport of 1,3-Dimethylphenanthrene. A significant lack of experimental data for this specific compound necessitates the use of data from its parent compound, phenanthrene, and general knowledge of alkylated PAHs as a proxy for its environmental behavior. The provided experimental protocols, based on international guidelines, offer a robust framework for generating the necessary data to fill these knowledge gaps. Further research is critically needed to accurately characterize the environmental risks associated with 1,3-Dimethylphenanthrene.

References

1,3-Dimethylphenanthrene CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Core Compound Information

1,3-Dimethylphenanthrene is a polycyclic aromatic hydrocarbon (PAH) characterized by a phenanthrene (B1679779) backbone with two methyl group substituents. As a member of the alkylated PAH family, it is of interest to researchers in environmental science, toxicology, and medicinal chemistry due to the varied biological activities exhibited by phenanthrene derivatives.

| Parameter | Value | Reference |

| CAS Number | 16664-45-2 | [1] |

| Molecular Formula | C₁₆H₁₄ | [1] |

| Molecular Weight | 206.28 g/mol | [1] |

| Synonyms | Phenanthrene, 1,3-dimethyl- | [2] |

Synthesis of 1,3-Dimethylphenanthrene

The synthesis of the phenanthrene core can be achieved through various methods, with the Pschorr cyclization being a notable and classic approach. This reaction involves the intramolecular cyclization of a diazonium salt derived from an α-aryl-o-aminocinnamic acid derivative, typically catalyzed by copper.[3][4]

Experimental Protocol: Pschorr Synthesis (Generalized)

This protocol outlines the general steps for a Pschorr synthesis, which can be adapted for the synthesis of 1,3-Dimethylphenanthrene by utilizing the appropriately substituted precursors.

1. Diazotization:

-

Dissolve the starting α-(substituted-aryl)-o-aminocinnamic acid (1.0 equivalent) in an acidic medium, such as a mixture of acetic acid and sulfuric acid.

-

Cool the solution to 0-5 °C in an ice bath.

-

Add a solution of sodium nitrite (B80452) (1.1 equivalents) in water dropwise, ensuring the temperature remains below 5 °C.

-

Stir the reaction mixture for 30 to 60 minutes at this temperature to facilitate the complete formation of the diazonium salt.[3]

2. Radical Cyclization:

-

In a separate flask, prepare a suspension of a copper catalyst, such as finely divided copper powder (0.2 equivalents), in water or another appropriate solvent.

-

Slowly and carefully add the cold diazonium salt solution to the copper suspension. This step should be performed with caution as vigorous evolution of nitrogen gas is expected.

-

After the addition is complete, the reaction mixture is typically heated to ensure the completion of the cyclization.[3]

3. Work-up and Purification:

-

Following the reaction, the mixture is cooled and extracted with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

-

The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude 1,3-dimethylphenanthrene is then purified using column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent to obtain the final, pure product.[3]

Potential Biological Activity and Signaling Pathways

While specific studies on the biological activity of 1,3-Dimethylphenanthrene are limited, research on the broader class of alkylated phenanthrenes provides insights into its potential mechanisms of action, particularly concerning cardiotoxicity observed in developing fish embryos.[5] The primary signaling pathways implicated are the Aryl Hydrocarbon Receptor (AHR) pathway and the modulation of ion channels.

Aryl Hydrocarbon Receptor (AHR) Signaling Pathway

The AHR is a ligand-activated transcription factor that plays a crucial role in the cellular response to xenobiotics.[6][7] Many PAHs are known agonists of the AHR. Upon entering the cell, a ligand like an alkylated phenanthrene can bind to the cytosolic AHR complex, causing the dissociation of chaperone proteins such as Hsp90. The activated AHR-ligand complex then translocates to the nucleus, where it forms a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). This heterodimer binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, leading to their increased transcription. Key target genes include cytochrome P450 enzymes (e.g., CYP1A1), which are involved in the metabolism of these xenobiotics.[8]

Modulation of Cardiac Ion Channels

Studies on phenanthrene and its alkylated derivatives have demonstrated their ability to interfere with cardiac function by directly affecting ion channels crucial for cardiomyocyte action potentials.[9][10] Specifically, these compounds have been shown to block potassium channels (e.g., the hERG channel) and calcium channels. This disruption of ion flux across the cell membrane can lead to alterations in the cardiac action potential, such as prolongation, and can impair the intracellular calcium cycling that is essential for proper muscle contraction.

Summary

1,3-Dimethylphenanthrene is a specific alkylated PAH that can be synthesized via established methods like the Pschorr reaction. Based on the activities of related compounds, its biological effects are likely mediated through interactions with key cellular signaling pathways, including the AHR pathway and the regulation of cardiac ion channels. Further research is needed to fully elucidate the specific toxicological and pharmacological profile of 1,3-Dimethylphenanthrene. This guide provides a foundational understanding for professionals engaged in the study and development of compounds within this chemical class.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Phenanthrene, 1,3-dimethyl- | C16H14 | CID 85532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Pschorr Synthesis (Chapter 94) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 5. The key characteristics of cardiotoxicity for the pervasive pollutant phenanthrene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The aryl hydrocarbon receptor: a perspective on potential roles in the immune system - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Aryl hydrocarbon receptor - Wikipedia [en.wikipedia.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. physoc.org [physoc.org]

- 10. physoc.org [physoc.org]

In-depth Technical Guide: Thermal Stability of 1,3-Dimethylphenanthrene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dimethylphenanthrene is a polycyclic aromatic hydrocarbon (PAH) characterized by a phenanthrene (B1679779) backbone with two methyl group substitutions. The thermal stability of such compounds is a critical parameter in a multitude of scientific and industrial applications, ranging from petrochemical processing and materials science to environmental fate studies and the development of high-temperature stable pharmaceuticals. Understanding the thermal decomposition profile, including onset temperature and degradation kinetics, is paramount for predicting material lifetime, ensuring process safety, and assessing environmental persistence.

This technical guide provides a comprehensive overview of the thermal stability of 1,3-dimethylphenanthrene, drawing upon available data for the parent compound, phenanthrene, and related alkylated PAHs. Due to the limited direct experimental data on the thermal decomposition of 1,3-dimethylphenanthrene, this guide employs a comparative approach to estimate its stability profile. Detailed experimental protocols for conducting thermal analysis are also provided to facilitate further research in this area.

Comparative Thermal Stability Data

The following tables summarize the available thermal stability data for phenanthrene and related compounds.

Table 1: Thermal Properties of Phenanthrene

| Property | Value | Reference |

| Melting Point | 101 °C | [1] |

| Boiling Point | 340 °C | |

| Degradation Onset | >300 °C | [1] |

Table 2: Comparative Thermal Decomposition Data of Related PAHs

| Compound | Decomposition Temperature Range (°C) | Key Observations | Reference |

| Phenanthrene | Begins to sublime and boil before significant decomposition under atmospheric pressure. | Thermally stable up to its boiling point. | [1] |

| Anthracene | Sublimes at ~230 °C | Less stable than its kinked isomer, phenanthrene. | [1] |

| Naphthalene | Pyrolysis studied at high temperatures (e.g., in a fluidized bed reactor). | Decomposition is easier than that of anthracene. | [2] |

| Benzo[a]pyrene | >400 °C | High thermal stability. | [1] |

Based on the data for phenanthrene, it is anticipated that 1,3-dimethylphenanthrene will also exhibit high thermal stability, with a decomposition onset temperature likely exceeding 300 °C in an inert atmosphere. The presence of methyl groups may create additional reaction pathways for decomposition, potentially lowering the onset temperature slightly compared to unsubstituted phenanthrene.

Experimental Protocols

To definitively determine the thermal stability of 1,3-dimethylphenanthrene, a combination of thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), ideally coupled with mass spectrometry (TGA-MS), is recommended.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the temperature at which 1,3-dimethylphenanthrene begins to decompose and to quantify the mass loss as a function of temperature.

Instrumentation:

-

Thermogravimetric Analyzer (e.g., TA Instruments Discovery TGA 550, Mettler Toledo TGA/DSC 3+)

Materials:

-

1,3-Dimethylphenanthrene (high purity)

-

High-purity nitrogen gas (or other inert gas like argon)

-

Alumina or platinum crucibles

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of 1,3-dimethylphenanthrene into a clean, tared TGA crucible.

-

Instrument Setup:

-

Place the sample crucible and a reference crucible (empty) into the TGA furnace.

-

Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

Maintain the nitrogen purge throughout the experiment.

-

-

Data Analysis:

-

Plot the sample weight (as a percentage of the initial weight) and the derivative of the weight loss (DTG) as a function of temperature.

-

Determine the onset temperature of decomposition, which is typically identified as the temperature at which a significant deviation from the baseline weight is observed.

-

Identify the temperature of maximum decomposition rate from the peak of the DTG curve.

-

TGA Coupled with Mass Spectrometry (TGA-MS) Protocol

Objective: To identify the gaseous products evolved during the thermal decomposition of 1,3-dimethylphenanthrene.

Instrumentation:

-

Thermogravimetric Analyzer coupled to a Mass Spectrometer via a heated transfer line.

Procedure:

-

Follow the TGA protocol as described in section 3.1.

-

MS Setup:

-

The transfer line between the TGA and MS should be heated to a temperature sufficient to prevent condensation of the evolved gases (e.g., 200-250 °C).

-

Set the mass spectrometer to scan a mass-to-charge (m/z) range relevant to the expected decomposition products of an aromatic hydrocarbon (e.g., m/z 10-300).

-

Alternatively, use selected ion monitoring (SIM) to track specific expected fragments.

-

-

Data Analysis:

-

Correlate the mass loss events observed in the TGA data with the evolution of specific gaseous products detected by the MS.

-

Analyze the mass spectra of the evolved gases to identify the chemical structures of the decomposition products. This can help in elucidating the decomposition mechanism.

-

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the thermal stability analysis of an organic compound like 1,3-dimethylphenanthrene.

Caption: Workflow for Thermal Stability Analysis.

Conclusion